2-[4-(methylthio)benzylidene]quinuclidin-3-ol
Description
2-[4-(methylthio)benzylidene]quinuclidin-3-ol is a chemical compound that belongs to the class of quinuclidine derivatives. This compound is characterized by the presence of a quinuclidine ring system, which is a bicyclic structure containing nitrogen, and a benzylidene group substituted with a methylthio group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
(2E)-2-[(4-methylsulfanylphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS/c1-18-13-4-2-11(3-5-13)10-14-15(17)12-6-8-16(14)9-7-12/h2-5,10,12,15,17H,6-9H2,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWSMIGWZGHVKY-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(C3CCN2CC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/2\C(C3CCN2CC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(methylthio)benzylidene]quinuclidin-3-ol involves several steps. One common method includes the condensation of quinuclidin-3-ol with 4-(methylthio)benzaldehyde under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-[4-(methylthio)benzylidene]quinuclidin-3-ol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene position, with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group results in the formation of sulfoxides or sulfones, while reduction of the benzylidene group yields the corresponding benzyl derivative .
Scientific Research Applications
2-[4-(methylthio)benzylidene]quinuclidin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinuclidine derivatives and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(methylthio)benzylidene]quinuclidin-3-ol involves its interaction with specific molecular targets. The quinuclidine ring system can interact with cholinergic receptors, while the benzylidene group may interact with other biological targets. The exact pathways and molecular targets involved are still under investigation, but it is believed that the compound exerts its effects through modulation of neurotransmitter systems and inhibition of specific enzymes .
Comparison with Similar Compounds
2-[4-(methylthio)benzylidene]quinuclidin-3-ol can be compared with other quinuclidine derivatives, such as quinuclidin-3-ol and its various substituted analogs. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. For example, quinuclidin-3-ol is known for its use as a chiral building block in the synthesis of pharmaceuticals, while its substituted analogs may have different pharmacological activities .
Similar compounds include:
- Quinuclidin-3-ol
- 4-(methylthio)benzaldehyde
- Various N-benzyl protected quinuclidine esters
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
